molecular formula C19H17ClN4O5S B2818238 N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide CAS No. 501351-84-4

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide

Cat. No. B2818238
CAS RN: 501351-84-4
M. Wt: 448.88
InChI Key: VWHRYHBQXLWAKG-UHFFFAOYSA-N
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Description

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide, also known as CM-272, is a small molecule that has shown potential in scientific research for its ability to inhibit cancer cell growth.

Scientific Research Applications

Anticancer Applications

N-(5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl)-4-(morpholinosulfonyl)benzamide and its related derivatives have been explored for their potential anticancer properties. In a study by Ravinaik et al. (2021), a series of substituted benzamides, which share a structural resemblance with the mentioned compound, demonstrated moderate to excellent anticancer activities against various cancer cell lines such as MCF-7 (breast cancer), A549 (lung cancer), Colo-205 (colon cancer), and A2780 (ovarian cancer). Some derivatives outperformed the reference drug etoposide in terms of IC50 values, indicating their potential as anticancer agents (Ravinaik et al., 2021).

Nematocidal Activity

Another application of similar compounds is in the development of nematicides. Liu et al. (2022) synthesized novel 1,2,4-oxadiazole derivatives containing a 1,3,4-thiadiazole amide moiety. Among these, certain compounds showed significant nematocidal activity against Bursaphelenchus xylophilus, surpassing the performance of the commercial agent Tioxazafen. These findings suggest the potential of 1,2,4-oxadiazole derivatives in agricultural applications, particularly in controlling nematode infestations (Liu et al., 2022).

Antimycobacterial Properties

Nayak et al. (2016) explored the antimycobacterial potential of new N-(4-(5-aryl-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)-4-amide derivatives. The study identified lead molecules with significant activity against Mycobacterium tuberculosis, presenting a promising avenue for the development of new antitubercular agents. These compounds, including 2-chloro-N-(4-(5-(4-chlorophenyl)-3-(5-methyl-1,3,4-oxadiazol-2-yl)-1H-pyrazol-1-yl)phenyl)benzamide, demonstrated MIC values indicating potent antimycobacterial activity, with minimal toxicity against normal cell lines (Nayak et al., 2016).

properties

IUPAC Name

N-[5-(2-chlorophenyl)-1,3,4-oxadiazol-2-yl]-4-morpholin-4-ylsulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H17ClN4O5S/c20-16-4-2-1-3-15(16)18-22-23-19(29-18)21-17(25)13-5-7-14(8-6-13)30(26,27)24-9-11-28-12-10-24/h1-8H,9-12H2,(H,21,23,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWHRYHBQXLWAKG-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1COCCN1S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NN=C(O3)C4=CC=CC=C4Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H17ClN4O5S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

448.9 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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